Structural Comparison: Molecular Scaffold Differentiation from Lenalidomide-Based CRBN Ligands
The target compound presents a simplified piperidine-2,6-dione core, distinct from extended isoindolinone-based CRBN ligands. When compared to Lenalidomide-5-aminomethyl hydrochloride, a commonly used analog in PROTAC development, the target compound is significantly less complex, offering a distinct advantage in synthetic tractability and conjugate design .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 178.62 g/mol |
| Comparator Or Baseline | Lenalidomide-5-aminomethyl hydrochloride: 309.75 g/mol |
| Quantified Difference | 131.13 g/mol (42.3% smaller) |
| Conditions | N/A (Chemical structure comparison) |
Why This Matters
Procurement of the smaller, simpler 3-(aminomethyl)piperidine-2,6-dione scaffold enables the synthesis of more drug-like PROTAC molecules with potentially improved cell permeability due to lower molecular weight.
